Irenolone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-(4-hydroxyphenyl)phenalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3/c20-13-7-4-11(5-8-13)14-9-6-12-2-1-3-15-18(12)16(14)10-17(21)19(15)22/h1-10,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMKPTIDKHEGFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C(=CC3=C(C=C2)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Irenolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
149184-19-0 | |
| Record name | Irenolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149184-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irenolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
285 °C | |
| Record name | Irenolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Structural Elucidation of Irenolone
Spectroscopic Methodologies for De Novo Structure Identification
Spectroscopic methods are crucial for determining the structure of unknown compounds. For irenolone, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) has been instrumental in its de novo structure identification. researchgate.netnih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides information about the different types of atoms in a molecule and their connectivity. By analyzing how atomic nuclei respond to a magnetic field and radiofrequency pulses, researchers can deduce structural features.
One-Dimensional NMR (¹H, ¹³C) Analysis and Chemical Shift Assignment
One-dimensional NMR experiments, specifically proton (¹H) NMR and carbon-13 (¹³C) NMR, are fundamental in structure elucidation. ¹H NMR spectra reveal the types of hydrogen atoms and their environments, while ¹³C NMR spectra provide information about the carbon skeleton. Chemical shifts, the positions of signals in the NMR spectrum, are characteristic of the electronic environment of the nuclei and are used to identify different functional groups and structural fragments.
For this compound, ¹H NMR spectra have been recorded, showing signals corresponding to eleven non-exchangeable protons, characteristic of phenylphenalenones. acgpubs.org Analysis of the ¹H NMR spectrum in acetone-d6 (B32918) displayed specific signals, including an ABX spin system and an AMX spin system, indicative of the naphthalene (B1677914) moiety (rings B and C). acgpubs.org Multiplet signals were assigned to the monosubstituted phenyl ring. acgpubs.org Doublets observed in the spectrum were coupled, as shown by their coupling constant. acgpubs.org
¹³C NMR spectroscopy provides the chemical shifts for each unique carbon atom in the molecule. This data, often combined with information on the number of attached protons (e.g., from DEPT experiments), helps in building the carbon framework. ¹³C NMR spectra for this compound have been recorded, contributing to the determination of its molecular formula C₁₉H₁₂O₃. researchgate.netspectrabase.com
While specific comprehensive ¹H and ¹³C NMR data tables for this compound across various sources are not consistently presented in the search results, the types of signals and their significance in assigning structural units like the naphthalene and phenyl moieties have been reported. acgpubs.org
Two-Dimensional NMR (COSY, HMQC, HMBC) for Connectivity and Correlation Elucidation
The structure of this compound has been identified using 2D NMR techniques including COSY, HMQC, and HMBC. researchgate.net These experiments were essential in understanding the connectivity and correlations within the this compound molecule. For instance, correlations observed in the HMBC spectrum, such as those between specific protons and carbons in the naphthalene moiety, confirmed the connection of different spin systems and supported the proposed structure. acgpubs.org The long-range correlation signals in the HMBC spectrum, such as those between H-3 and the carbonyl carbon C-1, and between the hydroxyl proton and C-3, helped establish the structure of the 3-hydroxy-benzo[de]isochromen-1-one moiety. acgpubs.org
Solid-State NMR and NMR Crystallography for Crystalline Forms
Solid-state NMR (ssNMR) is a technique used to study the structure and dynamics of solid materials, including crystalline compounds. anr.frpreprints.org Unlike solution NMR, ssNMR is not limited by the solubility of the compound and can provide detailed structural information about the arrangement of molecules in a crystal lattice. NMR crystallography combines ssNMR data with computational methods and sometimes X-ray diffraction data to determine or refine crystal structures. rsc.org
While the search results mention X-ray analysis being used in the identification of related phenalenone-type phytoalexins from bananas, alongside NMR techniques, specific details about the application of solid-state NMR or NMR crystallography directly to this compound are not prominently featured. researchgate.netresearchgate.net However, ssNMR is a recognized tool for studying crystalline organic compounds and elucidating their atomic-level structure. preprints.orgrsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of ions, which is used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of ions with high accuracy. oregonstate.edumzcloud.org This high precision allows for the determination of the exact molecular weight, which can then be used to unequivocally determine the elemental composition of a compound. oregonstate.educloudfront.netchemrxiv.org
High-resolution mass spectra of this compound have been obtained. researchgate.net Analysis of the HREIMS (High-Resolution Electron Ionization Mass Spectrometry) data for this compound provided a molecular formula of C₁₉H₁₂O₃ with an exact mass of 288.0786. researchgate.net This accurate mass measurement is crucial for confirming the elemental composition derived from other analytical data. The HRMS data also showed characteristic fragmentation patterns, including the loss of CEO, CHO, and H₂O fragments, with peaks observed at specific m/z values. researchgate.net These fragmentation patterns can provide additional clues about the structural subunits within the molecule.
Data Tables
Table 1: Spectroscopic Techniques Applied to this compound
| Spectroscopic Technique | Application in this compound Elucidation | Key Information Provided | Source(s) |
| ¹H NMR | Identification of proton environments and spin systems | Signals characteristic of phenylphenalenones, ABX and AMX spin systems, coupled doublets | acgpubs.org |
| ¹³C NMR | Determination of carbon skeleton and functional group carbons | Contributed to molecular formula determination | researchgate.netspectrabase.com |
| COSY | Elucidation of proton-proton connectivity (J-coupling) | Used in structure identification | researchgate.netsdsu.edulibretexts.org |
| HMQC / HSQC | Elucidation of one-bond proton-carbon connectivity | Used in structure identification | researchgate.netsdsu.edulibretexts.orgcolumbia.edu |
| HMBC | Elucidation of long-range proton-carbon connectivity (2-4 bonds) | Confirmed connectivity of spin systems, established structural moieties | researchgate.netacgpubs.orgsdsu.edulibretexts.orgcolumbia.edu |
| HRMS (HREIMS) | Determination of exact molecular weight and elemental composition | Molecular formula C₁₉H₁₂O₃, exact mass 288.0786, fragmentation patterns | researchgate.netoregonstate.eduresearchgate.net |
| X-ray Analysis | Determination of crystal structure (mentioned for related compounds) | Used alongside NMR for related phenalenones | researchgate.netresearchgate.net |
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Mass Spectrometry Technique | Molecular Formula | Measured Mass (HREIMS) | Theoretical Mass (C₁₉H₁₂O₃) | Observed Fragments (m/z) | Source(s) |
| HREIMS | C₁₉H₁₂O₃ | 288.0786 | 288.078644 | 202.0831 (C₁₅H₁₀), 101.0392 | researchgate.net |
Note: The theoretical mass is computed based on the elemental composition C₁₉H₁₂O₃. nih.govchemspider.com
Table 3: Selected ¹H NMR Data (Acetone-d6)
| Chemical Shift (δ ppm) | Multiplicity | Assignment / Spin System | Source(s) |
| 7.64 | ABX system | H-5 | acgpubs.org |
| 8.18 | ABX system | H-6 | acgpubs.org |
| 8.38 | AMX system | H-7 | acgpubs.org |
| 7.81 | AMX system | H-8 | acgpubs.org |
| 8.44 | AMX system | H-9 | acgpubs.org |
| 7.65 | multiplet | H-2'/6' | acgpubs.org |
| 7.55 | multiplet | H-3'/5' | acgpubs.org |
| 7.49 | multiplet | H-4' | acgpubs.org |
| 6.67 | doublet | H-3 | acgpubs.org |
| 7.15 | doublet | 3-OH | acgpubs.org |
| 9.80 | broad singlet | 2-OH | researchgate.net |
Note: This table is compiled from reported data and may not be exhaustive.
Table 4: Selected ¹³C NMR Data
| Chemical Shift (δ ppm) | Assignment | Source(s) |
| 179.2 | C-1 | researchgate.net |
| 150.5 | C-2 | researchgate.net |
| 164.4 | C-1 (carbonyl) | acgpubs.org |
| 129.5 | C-6 | acgpubs.org |
| 130.7 | C-9 | acgpubs.org |
| 128.5 | C-9b | acgpubs.org |
| 139.8 | C-4 | acgpubs.org |
| 134.7 | C-7 | acgpubs.org |
| 127.2 | C-3a | acgpubs.org |
| 132.4 | C-6a | acgpubs.org |
| 121.7 | C-9a | acgpubs.org |
Note: This table is compiled from reported data and may not be exhaustive. Assignments are based on reported correlations. researchgate.netacgpubs.org
Tandem Mass Spectrometry (MS/MS, MSⁿ) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS or MSⁿ) is a powerful technique in structural elucidation, particularly for complex molecules like natural products acs.orgresearchgate.net. It involves the fragmentation of selected ions (precursor ions) into smaller ions (product ions), and the analysis of these fragments provides crucial information about the chemical structure of the precursor ion nationalmaglab.orgwikipedia.org. By analyzing the mass-to-charge ratio (m/z) of these fragment ions, researchers can deduce the connectivity of atoms and the presence of specific substructures within the molecule researchgate.netnationalmaglab.org.
In the context of this compound, MS/MS analysis would involve selecting the molecular ion or a significant precursor ion and inducing its fragmentation. Various fragmentation techniques can be employed, such as collision-induced dissociation (CID), which involves colliding ions with neutral gas molecules nationalmaglab.orgwikipedia.org. The resulting fragmentation pattern, a spectrum of product ions and their intensities, serves as a "fingerprint" of the molecule wikipedia.orgsavemyexams.com. Comparing experimental fragmentation patterns to predicted fragmentation pathways or databases can help confirm proposed structures or provide clues for de novo structure determination rsc.orgchromatographyonline.com. While MS alone may not always provide unambiguous structural assignment, it is a powerful tool for gaining insights into the structure of key features within samples acs.org.
Isotopic Abundance Analysis
Isotopic abundance analysis is a valuable component of mass spectrometry-based structural elucidation, particularly for determining the elemental composition of a compound nih.govlibretexts.org. Most elements exist as a mixture of isotopes, and the natural abundance of these isotopes is well-established libretexts.org. High-resolution mass spectrometry can resolve ions with different isotopic compositions, and the characteristic pattern of isotopic peaks in a mass spectrum can be used to confirm or propose the elemental formula of a molecule researchgate.netnih.gov.
X-ray Diffraction Analysis for Absolute Configuration and Crystal Structure
For this compound, if suitable single crystals can be obtained, X-ray diffraction analysis can provide unambiguous confirmation of its proposed planar structure and reveal details about its crystal packing researchgate.netscispace.com. While this compound itself is a relatively rigid planar molecule without traditional chiral centers, related phenylphenalenone derivatives can have stereogenic centers, and X-ray diffraction is crucial for assigning their absolute configurations researchgate.net. The technique involves exposing a single crystal to a beam of X-rays and measuring the angles and intensities of the diffracted beams wikipedia.org. This data is then used to construct a three-dimensional electron density map, from which the atomic positions are determined wikipedia.org. X-ray diffraction is particularly valuable when spectroscopic data alone are insufficient to resolve structural ambiguities or confirm stereochemistry researchgate.netmdpi.com.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule thermofisher.comlibretexts.org. This method measures the absorption or transmission of infrared light by a sample as a function of wavelength or wavenumber thermofisher.com. Specific functional groups within a molecule vibrate at characteristic frequencies when exposed to infrared radiation, and these vibrations result in distinct absorption bands in the IR spectrum thermofisher.comlibretexts.org.
For this compound, FTIR spectroscopy can provide valuable information about the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic C=C bonds, which are expected based on its proposed phenalenone structure nih.gov. The IR spectrum would show characteristic absorption bands corresponding to the stretching and bending vibrations of these groups libretexts.orgresearchgate.net. For example, a strong absorption band in the region of 1650-1750 cm⁻¹ would indicate the presence of a carbonyl group, while bands in the 3200-3600 cm⁻¹ region could suggest hydroxyl stretching vibrations libretexts.orglibretexts.org. Analyzing the positions, shapes, and intensities of these bands in the FTIR spectrum of this compound helps to confirm the presence of expected functional groups and provides supporting evidence for the proposed structure thermofisher.comresearchgate.net.
Multimodal Data Integration for Comprehensive Structural Determination
The structural elucidation of complex natural products like this compound rarely relies on a single analytical technique. Instead, a comprehensive and accurate structural determination is typically achieved through the integration of data obtained from multiple spectroscopic and diffraction methods acs.orgnih.gov. This multimodal data integration approach leverages the strengths of each technique to build a complete picture of the molecule's structure chemrxiv.orgchemspider.com.
For this compound, the combination of data from techniques such as high-resolution mass spectrometry (including MS/MS and isotopic abundance analysis) provides the molecular formula and information about substructures through fragmentation patterns researchgate.netchromatographyonline.com. Nuclear Magnetic Resonance (NMR) spectroscopy, although not explicitly listed in the provided outline, is a cornerstone of natural product structure elucidation, providing detailed information about the connectivity of atoms and their spatial arrangement through various 1D and 2D experiments researchgate.netrsc.orgjeolusa.com. FTIR spectroscopy confirms the presence of key functional groups thermofisher.comresearchgate.net. If crystalline material is available, X-ray diffraction provides definitive three-dimensional structural information, including absolute configuration wikipedia.orgresearchgate.net. Electron diffraction can supplement X-ray data or be used when only microcrystals are available nih.govmdpi.com.
Integrating these diverse datasets allows researchers to piece together the complete structure. For instance, mass spectrometry might suggest a molecular formula, while NMR provides the carbon-carbon and carbon-hydrogen connectivity. FTIR confirms the presence of carbonyl and hydroxyl groups suggested by the formula and NMR shifts. X-ray diffraction provides the final, unambiguous 3D structure and stereochemistry. Computational methods are increasingly used to assist in the interpretation and integration of these complex datasets, comparing experimental data to calculated spectra and possible structures chromatographyonline.comchemrxiv.org. This synergistic approach, combining different analytical techniques, is essential for the successful and confident determination of complex natural product structures nih.govresearchgate.net.
Chemical Synthesis and Derivatization of Irenolone and Analogues
Total Synthesis Strategies for the Phenalenone Core
The phenalenone structure is a tricyclic aromatic ketone that forms the backbone of Irenolone. Its synthesis is a key challenge and has been addressed using classic and contemporary chemical reactions.
Friedel–Crafts acylation is a cornerstone of aromatic chemistry and provides a powerful method for constructing ketone-containing ring systems. organic-chemistry.org In the context of phenalenone synthesis, intramolecular Friedel–Crafts reactions are particularly useful. These reactions typically involve a precursor molecule that contains a naphthalene (B1677914) ring system and a tethered acyl group (often as an acyl chloride or anhydride). libretexts.org In the presence of a strong Lewis acid catalyst, such as aluminium chloride (AlCl₃), the acyl group attacks the peri-position of the naphthalene ring, leading to cyclization and the formation of the third ring of the phenalenone core. libretexts.orgacs.org This electrophilic aromatic substitution reaction is driven by the formation of a stable, fused aromatic system. organic-chemistry.org The choice of solvent and reaction temperature is critical to prevent side reactions and ensure high yields.
| Reaction Type | Key Reagents | Catalyst | Purpose |
| Intramolecular Acylation | Naphthalene with an acyl chloride/anhydride side chain | Aluminium Chloride (AlCl₃) | Forms the third ring of the phenalenone core via cyclization. |
| Intermolecular Acylation | Benzene (B151609) or substituted benzene | Ethanoyl chloride (CH₃COCl) | Attaches an acyl group to an aromatic ring, a foundational step. libretexts.org |
This table summarizes common reagents in Friedel-Crafts acylation for synthesizing phenalenone cores and related structures.
One established strategy involves the intramolecular Friedel-Crafts acylation of a lactone in polyphosphoric acid to produce 2-phenylphenalen-1-one. acs.org The conditions for these reactions must be carefully controlled, as the high reactivity can sometimes lead to undesired byproducts.
More recent advancements in organic synthesis have introduced organocatalytic methods as alternatives to traditional metal-catalyzed reactions. For the synthesis of complex cyclic structures, organocatalytic reductive coupling offers a pathway that avoids the use of potentially toxic or expensive metal catalysts. While specific applications to this compound itself are not extensively documented, the principles can be applied to the phenalenone core. These methodologies often employ a chiral organic molecule as a catalyst to induce a highly selective coupling between two different functional groups within a single molecule or between two separate molecules. This approach is part of a broader trend towards developing more sustainable and "green" chemical processes.
Formation of the Phenyl Side Chain
Once the phenalenone core is established (or concurrently with its formation), the next critical step is the introduction of the phenyl side chain at the correct position.
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for forming carbon-carbon bonds, particularly between aromatic rings. nih.govorganic-chemistry.org In a typical synthesis of an this compound analogue, this reaction would involve the coupling of a halogenated phenalenone precursor (e.g., a bromo-phenalenone) with a phenylboronic acid or a derivative thereof. mdpi.com The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid. organic-chemistry.orgnih.gov The key advantages of the Suzuki coupling are its tolerance of a wide variety of functional groups on both coupling partners and its generally high yields and selectivity. nih.govyoutube.com
| Component | Example | Role in Reaction |
| Aryl Halide | Bromo-phenalenone | The electrophilic partner that contains the phenalenone core. |
| Organoboron Reagent | Phenylboronic acid | The nucleophilic partner that provides the phenyl side chain. mdpi.com |
| Catalyst | Pd(dppf)Cl₂, Pd₂(dba)₃ | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. nih.govmdpi.com |
| Base | Potassium Carbonate (K₂CO₃), Sodium tert-butoxide | Activates the organoboron reagent for transmetalation. mdpi.comnih.gov |
| Solvent | Toluene, Dioxane/Water | Provides the medium for the reaction to occur. nih.govmdpi.com |
This table outlines the key components for a Suzuki cross-coupling reaction to form a phenyl-substituted phenalenone.
This method allows for the late-stage introduction of the phenyl group, which is a significant advantage in the synthesis of diverse analogues.
The Grignard reaction is a classic organometallic reaction for C-C bond formation. organic-chemistry.org To form the phenyl side chain of this compound, a phenylmagnesium halide (a Grignard reagent) can be used as a potent nucleophile. youtube.com This reagent can attack an electrophilic carbon on the phenalenone precursor. For instance, the Grignard reagent could add to a ketone or aldehyde functional group on a naphthalene-based starting material. masterorganicchemistry.com The initial product is typically an alcohol, which would then require further chemical steps, such as dehydration or oxidation, to yield the final this compound structure. While powerful, Grignard reactions are sensitive to moisture and acidic protons, requiring anhydrous conditions and careful substrate selection. masterorganicchemistry.commasterorganicchemistry.com The reaction can add to esters and acid chlorides, often resulting in a double addition to form a tertiary alcohol. youtube.comnih.gov
| Reactant Type | Grignard Reagent | Initial Product | Final Product (after workup) |
| Ketone | Phenylmagnesium Bromide | Alkoxide | Tertiary Alcohol youtube.com |
| Aldehyde | Phenylmagnesium Bromide | Alkoxide | Secondary Alcohol organic-chemistry.org |
| Ester | Phenylmagnesium Bromide (excess) | Tertiary Alkoxide (after double addition) | Tertiary Alcohol masterorganicchemistry.com |
| Carbon Dioxide | Phenylmagnesium Bromide | Carboxylate | Carboxylic Acid masterorganicchemistry.com |
This table illustrates the outcomes of adding a phenyl Grignard reagent to various carbonyl-containing compounds, a key strategy for introducing a phenyl group.
Regioselective Functionalization and Derivatization Approaches
With the core structure of this compound synthesized, further chemical modifications can be made to produce novel derivatives. Regioselective functionalization refers to the ability to introduce a new chemical group at a specific position on the molecule. nih.govresearchgate.net For phenalenones, reactions such as chloromethylation have been used to introduce a reactive "handle" onto the aromatic core. nih.gov This chloromethyl group can then be converted into a wide array of other functional groups, including azides, alcohols, and amines. nih.gov These new derivatives can then be used in further reactions, such as peptide couplings, to attach larger and more complex moieties, like an adamantane (B196018) or maleimide (B117702) group. nih.gov Such derivatization is crucial for exploring the structure-activity relationships of this compound-based compounds. The ability to selectively functionalize the molecule opens the door to creating a library of analogues for various applications. nih.gov
Synthesis of Structurally Modified Analogues for Structure-Activity Studies
Information regarding the synthesis of structurally modified analogues of this compound for the purpose of conducting structure-activity relationship (SAR) studies is not available in the reviewed literature. While SAR studies are a cornerstone of medicinal chemistry for optimizing lead compounds, specific examples of such work on the this compound scaffold have not been publicly reported.
Development of High-Yielding and Scalable Synthetic Protocols
There is no information available in the surveyed literature concerning the development of high-yielding and scalable synthetic protocols specifically for this compound or its direct precursors. While general methods for the synthesis of the parent phenalenone ring system exist, details on their adaptation for the efficient and large-scale production of this compound are absent.
Structure Activity Relationship Sar Studies of Irenolone and Phenylphenalenones
Influence of Phenalenone Core Substitutions on Biological Effects
The phenalenone nucleus is a polycyclic aromatic structure that serves as the foundational scaffold for this class of compounds. Alterations to this core are a key strategy for modulating biological activity. Research has shown that substitutions on the phenalenone skeleton can heavily influence properties such as singlet oxygen production, a key mechanism for their photodynamic activity. acs.org While adding electron-withdrawing groups may not significantly alter this capability, the introduction of electron-donating moieties can lead to a notable decrease in photosensitizing efficiency. acs.org
A defining feature of the phenalenone structure is the α,β-unsaturated carbonyl system. wikipedia.org This arrangement consists of a carbonyl group conjugated with a carbon-carbon double bond. wikipedia.org This conjugation creates a delocalized system of pi-electrons, resulting in electrophilic (electron-accepting) centers at both the carbonyl carbon and the β-carbon. wikipedia.orgyoutube.com This electronic feature makes the molecule susceptible to nucleophilic attack at the β-carbon through a process known as conjugate or Michael addition. wikipedia.orgnih.gov
The reactivity of this system is fundamental to the biological activity of many such compounds. nih.gov For some molecules, the α,β-unsaturated carbonyl system is the key functional group responsible for nucleophilic attack from amino acid residues, such as threonine, in the catalytic sites of enzymes like the proteasome. nih.gov This ability to act as a Michael acceptor can lead to the formation of covalent bonds with biological macromolecules, which is a critical aspect of their mechanism of action. nih.gov
The presence and placement of hydroxyl (-OH) groups on the phenalenone core are crucial determinants of biological activity. The number and location of these groups can significantly impact a molecule's ability to interact with its biological target. nih.gov Hydroxyl groups are potent hydrogen bond donors and acceptors, and their strategic placement can enhance binding affinity to proteins by forming intermolecular hydrogen bonds with surrounding amino acid residues. nih.gov
Studies on related flavonoid structures have demonstrated that the specific position of hydroxyl groups is critical for inducing biological effects like DNA damage in the presence of metal ions. nih.gov For example, a hydroxyl group at the 3-position of a flavonoid's C ring was found to be essential for activity at lower temperatures, while hydroxyls on the B ring were less effective. nih.gov This highlights that both the presence and the precise positioning of hydroxyl groups govern the interaction potential and subsequent biological efficacy of the compound. nih.govnih.gov
Impact of Phenyl Side Chain Position and Substituent Modifications
The position at which the phenyl group is attached to the phenalenone core directly impacts potency. For instance, research on synthetic phenylphenalenone derivatives has shown that attaching the phenyl group at the 9-position can result in a twofold decrease in larvicidal activity compared to analogues where the phenyl group is attached at other positions. researchgate.net Furthermore, studies using conformationally restricted analogues of the amino acid phenylalanine have shown that receptor binding pockets have specific spatial requirements. nih.gov The size and shape of the binding subsite dictate which orientations of an aromatic side chain are permissible, with larger subsites accommodating bulkier or differently oriented groups. nih.gov This demonstrates that both the position and the conformational freedom of the phenyl side chain are critical variables in determining biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.govyoutube.com This approach develops mathematical models to predict the potency of new chemical entities, thereby guiding drug design and minimizing unnecessary synthesis. nih.govresearchgate.net
In QSAR studies, various molecular descriptors are calculated to quantify aspects of a molecule's structure. These descriptors fall into several categories, including:
Electronic: Properties like the energy of the highest occupied molecular orbital (E-HOMO) and the lowest unoccupied molecular orbital (E-LUMO). walisongo.ac.id
Hydrophobic: Often represented by the partition coefficient (log P), which describes a compound's distribution between an oily and an aqueous phase. youtube.com
Steric: Parameters related to the size and shape of the molecule, such as Molar Refractivity. researchgate.net
These descriptors are then used to build a regression model that links them to a measured biological activity, such as the concentration required to inhibit a biological process by 50% (IC50). walisongo.ac.id Such models can effectively predict the activity of novel compounds and provide insights into the key features required for potency. researchgate.netnih.gov
Table 1: Key Molecular Descriptors Used in QSAR Modeling
| Descriptor Category | Example Descriptors | Information Provided |
| Electronic | E-HOMO, E-LUMO, Dipole Moment | Describes the electronic aspects of the molecule, charge distribution, and susceptibility to reaction. walisongo.ac.id |
| Hydrophobic | Log P, Hydration Energy | Quantifies the molecule's affinity for lipid versus aqueous environments, affecting membrane passage. youtube.comwalisongo.ac.id |
| Steric/Topological | Molar Refractivity, McGowan Volume, Fragment Complexity | Relates to the molecule's size, shape, and bulk, which influences its fit into a binding site. researchgate.net |
Metabolic Deactivation of Phenylphenalenones and its Implications for Activity
The sustained biological activity of a compound depends not only on its intrinsic potency but also on its susceptibility to metabolic breakdown. Phenylphenalenones, which function as phytoalexins (defensive compounds) in plants like bananas, can be rendered inactive by pathogenic fungi. nih.gov A virulent strain of the fungus Mycosphaerella fijiensis has been shown to overcome the plant's chemical defenses by metabolically converting the fungitoxic phenylphenalenones into their corresponding sulfate (B86663) conjugates. nih.gov
Analytical Chemistry Approaches for Irenolone Research
Chromatographic Separation Techniques
Chromatography is a fundamental tool for isolating Irenolone from complex mixtures, such as plant extracts. The choice of technique depends on the compound's physicochemical properties, including its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most powerful and widely used techniques for the analysis of non-volatile compounds like this compound. eag.comomicsonline.org These methods separate compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.
For a polyphenolic and aromatic compound such as this compound, reversed-phase (RP) HPLC is the most common approach. nih.gov In this mode, a nonpolar stationary phase (typically C18- or C8-bonded silica) is used with a polar mobile phase, usually a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. Compounds are separated based on their hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer.
UHPLC operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). eag.comomicsonline.org This results in significantly higher resolution, greater sensitivity, and much faster analysis times. eag.comomicsonline.org The transition from HPLC to UHPLC can dramatically improve laboratory productivity, especially in high-throughput screening applications. hplc.eu
Table 1: Typical HPLC/UHPLC Parameters for Analysis of Polyphenolic Compounds like this compound
Gas Chromatography (GC) is a powerful separation technique used for volatile and thermally stable compounds. youtube.com The sample is vaporized and transported through a capillary column by an inert carrier gas (the mobile phase), such as helium or nitrogen. youtube.com Separation occurs based on the compound's boiling point and its interaction with the stationary phase coated on the inside of the column. youtube.com
While this compound itself has a high melting point (285 °C) and is not highly volatile, GC analysis can be performed following a derivatization step. nih.gov Derivatization, for instance by silylation, converts the polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers. This process makes the molecule suitable for vaporization in the GC inlet without thermal decomposition. GC is often coupled with a mass spectrometer (GC-MS), which provides definitive identification of the eluted compounds. nih.gov
Table 2: General GC Parameters for Derivatized Phenolic Compounds
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. colby.edulibretexts.org The separation occurs within a narrow-bore fused-silica capillary filled with an electrolyte solution. colby.edu Due to its phenolic hydroxyl groups, this compound can be ionized in alkaline buffer solutions, acquiring a negative charge and making it suitable for CE analysis.
Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed. In CZE, a sample is injected into the capillary, and when a high voltage is applied, different ions migrate at different velocities, leading to separation. colby.edu CE offers advantages such as very high separation efficiency, short analysis times, and minimal sample and reagent consumption. colby.edulibretexts.org
Spectroscopic Detection and Quantification Methodologies
Following chromatographic or electrophoretic separation, a detector is required to visualize and quantify the separated components. Spectroscopic detectors are most commonly used in this compound research due to their sensitivity and ability to provide structural information.
UV-Visible (UV-Vis) spectrophotometry is a robust and widely used detection method for HPLC. youtube.com It measures the absorbance of light by a compound in the ultraviolet and visible regions of the electromagnetic spectrum. Molecules with chromophores, such as the extensive conjugated system of aromatic rings and carbonyl groups present in this compound, absorb UV-Vis light at characteristic wavelengths. libretexts.orgyoutube.com
A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is particularly useful as it acquires the entire UV-Vis spectrum for each point in the chromatogram. This provides not only quantitative data but also qualitative information that can help in peak identification and purity assessment. The absorption maxima (λmax) for this compound would be determined by its specific electronic structure.
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net When coupled with a separation technique like LC or GC, it provides unparalleled sensitivity and specificity, enabling definitive compound identification. mdpi.com
GC-MS: As mentioned, GC-MS is a well-established technique for volatile compounds. The PubChem database confirms the existence of a GC-MS spectrum for this compound, indicating its feasibility for analysis, likely after derivatization. nih.gov The mass spectrum provides the molecular weight and a unique fragmentation pattern that serves as a chemical fingerprint.
LC-MS: For direct analysis without derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. chromatographyonline.com The eluent from the HPLC or UHPLC column is directed into the mass spectrometer's ion source.
Electrospray Ionization (ESI): Electrospray Ionization (ESI) is a soft ionization technique ideal for polar and non-volatile molecules like this compound. researchgate.netnih.gov It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Given its acidic phenolic groups, this compound is expected to ionize efficiently in negative ESI mode. Adduct ions, such as formate (B1220265) adducts [M+HCOO]⁻, can also be used for detection, particularly for neutral molecules with poor ionization efficiency. americanlaboratory.com Tandem Mass Spectrometry (MS/MS) can be used to fragment the parent ion, yielding structural information that confirms the identity of the analyte. nih.gov
Table 3: Compound Names Mentioned in the Article
Advanced Sample Preparation Strategies for Complex Biological Matrices
The accurate and sensitive analysis of this compound in complex biological matrices such as blood, urine, and tissue is critically dependent on the efficacy of the sample preparation strategy. Given the polycyclic aromatic nature of this compound, methods developed for other polycyclic aromatic hydrocarbons (PAHs) in biological samples can be adapted. The primary objective of sample preparation is to remove interfering endogenous substances like proteins, lipids, and salts that can cause matrix effects, such as ion suppression or enhancement in mass spectrometry-based assays, and to concentrate the analyte to a detectable level. nih.govnih.govchromatographytoday.com
A common initial step for liquid biological samples like plasma or serum is protein precipitation , often achieved by adding organic solvents such as acetonitrile or methanol. This is a straightforward method to remove a large portion of proteinaceous material. nih.gov For more complex solid or semi-solid matrices like tissues, initial homogenization is required, followed by extraction.
Liquid-liquid extraction (LLE) is a classical and widely used technique. It involves partitioning the analyte of interest from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is crucial and depends on the polarity of this compound. For compounds with structural similarities to this compound, solvents like dichloromethane, cyclohexane, and benzene (B151609) have been utilized. nih.gov
Solid-phase extraction (SPE) offers a more selective and automated approach compared to LLE. SPE cartridges with various sorbent materials can be employed to retain this compound while allowing interfering substances to be washed away. For polycyclic aromatic compounds, reversed-phase sorbents (e.g., C18) are commonly used. The process involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the purified analyte with a small volume of an organic solvent. This not only cleans up the sample but also provides significant pre-concentration.
A more recent and efficient extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. Originally developed for pesticide analysis in food matrices, its application has expanded to other analytes and matrices, including PAHs in seafood and meat products. mdpi.com A typical QuEChERS workflow for a biological sample would involve an initial extraction with an organic solvent (e.g., acetonitrile) followed by the addition of a salt mixture to induce phase separation and remove water and some polar interferences. A subsequent dispersive SPE (dSPE) step, using a sorbent like primary secondary amine (PSA) or C18, can be performed for further cleanup. mdpi.com
The selection of an appropriate sample preparation strategy is a balance between recovery, purity, throughput, and cost. For this compound, a multi-step approach combining protein precipitation with either SPE or QuEChERS would likely be necessary to achieve the low detection limits required for many research applications.
Development and Validation of High-Throughput Analytical Platforms
The development and validation of high-throughput analytical platforms are essential for screening large numbers of samples in a time- and cost-effective manner, which is often required in drug discovery and toxicological studies. nih.gov For a compound like this compound, a high-throughput platform would typically involve automated sample preparation coupled with a rapid and sensitive analytical technique, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).
High-Throughput Screening (HTS) Assay Development:
The development of an HTS assay for this compound would begin with the selection of an appropriate analytical endpoint. mdpi.comnih.gov Given the nature of the compound, a quantitative LC-MS/MS method is the most probable choice due to its high selectivity and sensitivity. nih.gov The initial phase involves optimizing the chromatographic conditions to achieve a short run time while maintaining adequate separation of this compound from potential isomers and matrix components. Ultra-high-performance liquid chromatography (UHPLC) systems are often preferred for their speed and resolution.
The mass spectrometric parameters, including the selection of precursor and product ions for selected reaction monitoring (SRM), collision energy, and ion source settings, must be optimized to maximize the signal intensity for this compound.
Automation and Miniaturization:
To achieve high throughput, automation is key. Robotic liquid handling systems can be used to perform sample preparation steps such as protein precipitation, LLE, or SPE in 96-well or 384-well plate formats. nih.gov This not only increases the number of samples that can be processed simultaneously but also improves the precision and reproducibility of the method.
Validation of High-Throughput Platforms:
Once the analytical method is developed, it must be rigorously validated to ensure its reliability and fitness for purpose. researchgate.netnih.gov Validation parameters are typically assessed according to guidelines from regulatory bodies. Key validation parameters include:
Specificity and Selectivity: The ability of the method to differentiate and quantify this compound in the presence of other components in the sample. This is assessed by analyzing blank matrix samples and samples spiked with potentially interfering compounds.
Linearity and Range: The concentration range over which the assay is accurate and precise. This is determined by analyzing a series of calibration standards.
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). These are evaluated at multiple concentration levels within the linear range.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified, respectively.
Matrix Effects: The influence of co-eluting matrix components on the ionization of this compound. This is a critical parameter in LC-MS/MS assays and is typically evaluated by comparing the response of the analyte in a neat solution to its response in a post-extraction spiked matrix sample. nih.govnih.govchromatographytoday.com
Recovery: The efficiency of the extraction process.
Stability: The stability of this compound in the biological matrix under different storage and processing conditions.
The following table provides an example of validation parameters that would be assessed for a hypothetical high-throughput LC-MS/MS assay for this compound.
| Validation Parameter | Acceptance Criteria (Illustrative) |
| Linearity (r²) | > 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at LOQ) |
| Precision (RSD) | ≤ 15% (≤ 20% at LOQ) |
| Matrix Effect | CV of matrix factor < 15% |
| Recovery | Consistent, precise, and reproducible |
| Stability | < 15% change from initial concentration |
The successful development and validation of a high-throughput analytical platform for this compound would enable its efficient and reliable quantification in a large number of biological samples, facilitating further research into its properties and interactions.
Biological and Ecological Roles of Irenolone
Function as a Phytoalexin in Plant Defense Mechanisms
Irenolone, along with other phenylphenalenones, is induced in Musa plants upon biotic or abiotic stress, acting as a key component of their chemical defense system. nih.govpnas.org These compounds are not typically present in high concentrations in healthy, non-infected susceptible plants but accumulate rapidly at the site of infection in resistant varieties. psu.eduuliege.be This accumulation is a crucial part of the plant's induced resistance response. uliege.benih.gov
Role in Plant Resistance to Fungal Pathogens (e.g., Mycosphaerella fijiensis, Colletotrichum musae, Fusarium oxysporum)
This compound has been identified as a phytoalexin in bananas (Musa paradisiaca) induced by inoculation with fungal pathogens such as Colletotrichum musae and Mycosphaerella fijiensis. researchgate.netcirad.fr Research indicates a correlation between the concentration of phenylphenalenones, including this compound, and the resistance of Musa varieties to M. fijiensis and Fusarium oxysporum. nih.gov
Studies on the interaction between Musa species and M. fijiensis, the causal agent of Black Leaf Streak Disease, have shown that resistant varieties produce a greater number and higher concentrations of phenylphenalenones compared to susceptible varieties. nih.gov this compound was found to be one of the most abundant induced compounds in a resistant Musa variety, and its presence, along with congeners, appeared to have a strong inhibitory effect on fungal colonization by certain strains of M. fijiensis. db-thueringen.de Similarly, this compound has been induced in green banana fruits following inoculation with Colletotrichum musae, a pathogen responsible for crown rot. nih.govcirad.fr While some studies note this compound's presence as a stress metabolite in response to Phyllosticta musarum infection, its direct antifungal activity in this specific interaction was not observed. nih.gov However, other phenylphenalenones induced in banana have demonstrated antifungal activity against M. fijiensis and Fusarium oxysporum. researchgate.netmdpi.com
Contribution to Host-Plant-Pathogen Interaction Dynamics
The production and accumulation of this compound and other phenylphenalenones are integral to the complex dynamics of host-plant-pathogen interactions in Musa. db-thueringen.decirad.frinflibnet.ac.in These compounds are synthesized as part of the plant's defensive response triggered by the presence of pathogens. researchgate.netuliege.be The level of these phytoalexins can differentiate between susceptible and resistant plant responses to fungal strains. db-thueringen.de
However, the outcome of this interaction is not solely dependent on the plant's ability to produce phytoalexins. inflibnet.ac.in Virulent strains of pathogens like M. fijiensis can evolve mechanisms to overcome plant resistance, such as the metabolic deactivation of phenylphenalenones into less toxic conjugates. nih.gov This highlights an ongoing evolutionary arms race between the host plant and the pathogen, where the plant deploys chemical defenses like this compound, and the pathogen develops strategies to counteract them. nih.gov
Mechanisms of Action in Plant Host Response
The defensive action of this compound and related phenylphenalenones involves influencing the plant's internal defense machinery and directly or indirectly impacting the pathogen.
Modulation of Plant Defense Signaling Pathways
The biosynthesis of phenylphenalenones, including this compound, is linked to plant defense signaling pathways. researchgate.net For instance, methyl jasmonate (MeJA), a key phytohormone involved in plant defense responses, is known to induce the synthesis of phenylphenalenone-type phytoalexins in bananas, thereby enhancing resistance to fungal infections. researchgate.net This suggests that this compound accumulation is regulated, at least in part, by the jasmonic acid pathway, which plays a pivotal role in the synthesis of secondary metabolites associated with defense mechanisms in banana. researchgate.net
Interactions with Pathogen Metabolism and Virulence Factors
While the precise mechanisms by which this compound interacts with pathogen metabolism and virulence factors are still being elucidated, research on phenylphenalenones in general provides insights. These compounds can have antifungal activity, potentially disrupting fungal growth and development. mdpi.commdpi.com Studies have shown that plant metabolites can modulate the metabolism of M. fijiensis. db-thueringen.de
Furthermore, the ability of virulent pathogens to metabolically deactivate phenylphenalenones, such as converting them to sulfate (B86663) conjugates, demonstrates a direct interaction where the pathogen's metabolic processes are employed to overcome the plant's chemical defenses. nih.gov This suggests that this compound's effectiveness is also dependent on the pathogen's capacity to detoxify or metabolize it. Pathogens utilize various virulence factors to infect hosts and obtain nutrients, and the plant's defense compounds like this compound likely interact with these factors or the metabolic pathways they influence. acs.orgnih.govnih.gov
Ecological Significance in Plant Chemical Ecology
This compound contributes to the ecological interactions of plants by mediating their defense against fungal pathogens. mdpi.comrutgers.edu As a phytoalexin, its production is a dynamic response to environmental challenges, specifically pathogen attack. wikipedia.org This chemical defense influences the outcome of plant-pathogen interactions, which in turn can affect the structure and dynamics of plant communities and associated microbial populations. rutgers.edufrontiersin.org
The presence and induction of this compound in response to specific pathogens underscore the importance of secondary metabolites in plant chemical ecology, acting as key determinants in the ongoing evolutionary interplay between plants and their biotic environment. db-thueringen.demdpi.comuva.nl The study of such compounds provides valuable insights into the complex chemical communication and defense strategies employed by plants in natural ecosystems. rutgers.edu
Metabolic Deactivation by Plant Pathogens (e.g., Sulfate Conjugation)
Mycosphaerella fijiensis strain Ca10_13 is capable of metabolizing phenylphenalenones, converting them into sulfate derivatives nih.gov. This metabolic conversion is a detoxification process that allows the fungus to tolerate higher concentrations of these fungitoxic compounds, thereby overcoming the plant's chemical defense nih.govresearchgate.net. Research has shown that only phenylphenalenones possessing a free hydroxyl group, particularly at the C-2 position, were found to be sulfated by the fungus nih.gov. Methoxyanigorufone, which lacks a free hydroxyl group at C-2, was not conjugated with a sulfate group during incubation with the fungus, explaining its high recovery rates in bioassays nih.govdb-thueringen.de.
Studies involving the incubation of M. fijiensis strain Ca10_13 with various phenylphenalenones demonstrated the formation of sulfate conjugates for several compounds, including this compound nih.gov. This metabolic conversion reduces the antifungal activity of the phenylphenalenones, contributing to the pathogen's ability to infect and colonize the plant tissue nih.gov. The ability of virulent strains of M. fijiensis to perform this metabolic deactivation highlights a key mechanism of fungal pathogenesis in the Musa - Mycosphaerella fijiensis interaction nih.govresearchgate.netresearchgate.net.
The detoxification process via sulfate conjugation represents a significant challenge in controlling Black Leaf Sigatoka Disease nih.gov. Understanding the enzymes involved in this fungal sulfotransferase activity could potentially lead to new strategies for disease control, such as developing inhibitors that target these specific enzymes in the pathogen nih.gov.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
